![molecular formula C15H11FN6O2 B4500775 N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B4500775.png)
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a carbamoylphenyl group, a fluoro group, and a tetrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding amide.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the benzamide intermediate with an isocyanate derivative under mild conditions.
Tetrazole Formation: The tetrazole ring can be formed by reacting the intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-4-fluoro-2-(1H-1,2,3-triazol-1-yl)benzamide
- N-(4-carbamoylphenyl)-4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzamide
- N-(4-carbamoylphenyl)-4-fluoro-2-(1H-1,3,4-oxadiazol-1-yl)benzamide
Uniqueness
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s ability to form hydrogen bonds, improving its binding affinity to molecular targets and increasing its stability under physiological conditions.
Biological Activity
N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 270.28 g/mol. Its structure features a tetrazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against Mycobacterium tuberculosis and other nontuberculous mycobacteria. In one study, it was found to exhibit minimum inhibitory concentrations (MICs) in the range of 62.5 to 250 µM, indicating moderate activity compared to standard antibiotics .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in disease processes. For instance, it was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition. Such enzyme inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Cytotoxicity and Safety Profile
In vitro studies have demonstrated that this compound exhibits low cytotoxicity towards eukaryotic cell lines at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Case Study 1: Tuberculosis Treatment
A study focused on the efficacy of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. The compound was administered in vitro, showing significant bactericidal activity with MIC values lower than those of traditional first-line antitubercular drugs such as isoniazid .
Compound | MIC (µM) | Comparison Drug | MIC (µM) |
---|---|---|---|
This compound | 125–250 | Isoniazid | 1 |
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of the compound through its inhibition of AChE and BuChE. The results indicated that certain derivatives of this compound could be more effective than currently used medications like rivastigmine, suggesting a potential role in treating Alzheimer's disease .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN6O2/c16-10-3-6-12(13(7-10)22-8-18-20-21-22)15(24)19-11-4-1-9(2-5-11)14(17)23/h1-8H,(H2,17,23)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWOURYKPBAGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.